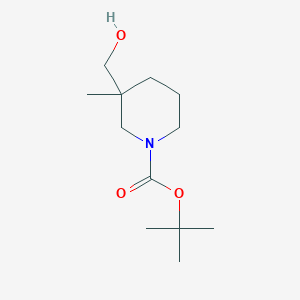

1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKCYOZCJEKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

An In-depth Technical Guide to the Synthesis of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it an invaluable building block for targeting a wide array of biological receptors and enzymes. The specific molecule, this compound, is a highly valuable synthetic intermediate. The presence of a tertiary stereocenter, a primary alcohol for further functionalization, and the orthogonal Boc protecting group allows for its directed incorporation into complex molecular architectures. Analogous structures, such as (±)-1-Boc-3-(hydroxymethyl)piperidine, are utilized in the synthesis of potent agents including Pim-1 kinase inhibitors, vasopressin receptor antagonists, and anti-HIV CXCR4 antagonists[1]. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, emphasizing the causal logic behind procedural choices and ensuring a robust, reproducible outcome.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis of a target molecule begins with a sound retrosynthetic analysis. The primary alcohol functionality in this compound strongly suggests a disconnection to a carboxylic acid or ester precursor. This approach is advantageous due to the reliability and high yield of modern reducing agents.

The chosen synthetic strategy, therefore, proceeds via two key stages:

-

Stage 1: Construction of the Quaternary Center. The synthesis of the key intermediate, 1-Boc-3-methylpiperidine-3-carboxylic acid, via α-alkylation of a suitable precursor.

-

Stage 2: Reduction to the Target Alcohol. The chemoselective reduction of the carboxylic acid to the primary alcohol using a powerful hydride reagent.

This pathway is designed for efficiency, scalability, and control over the critical chemical transformations.

Caption: Retrosynthetic analysis for the target molecule.

Part 2: Synthesis of the Key Intermediate: 1-Boc-3-methylpiperidine-3-carboxylic acid

The central challenge of this synthesis is the introduction of the methyl group at the C3 position, adjacent to the carboxyl group, to create the quaternary carbon center. This is effectively achieved through the α-alkylation of the corresponding enolate.

Mechanistic Rationale

The process begins with the deprotonation of 1-Boc-piperidine-3-carboxylic acid[2][3]. To achieve this, a strong, non-nucleophilic base is required to selectively abstract the acidic α-proton without attacking the carbonyl carbon. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation. The reaction is conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the resulting lithium enolate and prevent side reactions.

Once formed, the enolate serves as a potent nucleophile. The subsequent introduction of methyl iodide (MeI), a reactive electrophile, results in an Sₙ2 reaction, forming the new carbon-carbon bond and yielding the desired methylated product. An acidic workup is then performed to neutralize the reaction mixture and protonate the carboxylate, affording the final carboxylic acid intermediate.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask, equipped with a magnetic stirrer, nitrogen inlet, and thermometer

-

Dry ice/acetone bath

-

Syringes for liquid transfer

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

1-Boc-piperidine-3-carboxylic acid

-

Methyl iodide (MeI)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: In a separate flame-dried flask, dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the LDA solution prepared in step 1 into the carboxylic acid solution via cannula or syringe. Stir the mixture at -78 °C for 1 hour to allow for complete enolate formation.

-

Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2-3). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-Boc-3-methylpiperidine-3-carboxylic acid[4][5]. The product can be purified further by column chromatography if necessary.

Part 3: Reduction of the Carboxylic Acid to this compound

The final step in the sequence is the reduction of the carboxylic acid to the primary alcohol. This transformation requires a powerful reducing agent capable of reducing a relatively unreactive carbonyl group.

Reagent Selection and Mechanistic Insight

Lithium aluminum hydride (LiAlH₄, LAH) is the premier reagent for this purpose. Unlike milder agents such as sodium borohydride (NaBH₄), which is generally ineffective for reducing carboxylic acids or esters, LiAlH₄ is a highly potent source of nucleophilic hydride (H⁻)[6].

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt. Subsequently, this salt is reduced. A hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, and through coordination with aluminum, eventually leads to an aldehyde, which is immediately reduced by another equivalent of hydride to the corresponding alkoxide.[7][8] A final aqueous workup protonates the alkoxide to yield the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction must be conducted under strictly anhydrous conditions in an inert solvent like THF.[8]

References

- 1. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 2. Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 1-Boc-3-methylpiperidine-3-carboxylic acid, 97% | Advent [adventchembio.com]

- 5. 1-N-Boc-3-Methylpiperidine-3-carboxylic acid | 534602-47-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of complex molecular architectures is paramount. Piperidine scaffolds are privileged structures, forming the core of numerous approved therapeutics. The strategic introduction of functional groups and stereocenters onto this ring system allows for the fine-tuning of pharmacological properties. 1-Boc-3-(hydroxymethyl)-3-methylpiperidine (also known as tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate) has emerged as a particularly valuable building block. Its structure, featuring a geminal methyl and hydroxymethyl group at the C3 position, creates a quaternary stereocenter that imparts conformational rigidity and a unique three-dimensional vector for molecular elaboration.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its handling, characterization, and strategic application, particularly in the burgeoning field of targeted protein degradation. As a key intermediate classified as a Protein Degrader Building Block , understanding its empirical properties is critical for its effective integration into synthetic workflows aimed at creating novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[1][2][3]

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity. The structure of this compound is defined by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and substituted at the C3 position with both a methyl and a hydroxymethyl group.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The empirical properties of a compound dictate its behavior in both storage and reaction conditions. The data presented below has been consolidated from chemical supplier databases and computational predictions. It is crucial to note that while the racemic compound (CAS 406212-48-4) is commercially available, chiral variants such as the (R)-isomer also exist (CAS 1956435-32-7).[1][4]

| Property | Value | Source / Comment |

| CAS Number | 406212-48-4 | For the racemic mixture.[1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Physical Form | Solid | Inferred from close structural analogues. |

| Boiling Point | 312.4 ± 15.0 °C | Predicted value for the (R)-isomer.[4] |

| Storage | Room Temperature | [1] |

| Solubility | No data available | Expected to be soluble in methanol, ethanol, dichloromethane, and other common organic solvents based on its structure. |

Application Profile: A Key Component in Targeted Protein Degradation

The designation of this molecule as a "Protein Degrader Building Block" highlights its primary application in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

This building block serves as a versatile linker or scaffold component. The primary alcohol of the hydroxymethyl group provides a reactive handle for covalent attachment to either the E3 ligase ligand or the target protein ligand, while the piperidine ring itself acts as a rigid spacer. The gem-dimethyl substitution pattern can influence the conformational properties of the final PROTAC molecule, which is a critical parameter for optimizing the formation of a stable ternary complex (E3 ligase-PROTAC-target protein).

Caption: Synthetic workflow incorporating the building block into a PROTAC.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and identity of the material, a series of standardized characterization experiments are required. The following protocols represent self-validating systems for confirming the properties of this compound.

Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10 or similar).

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This range is the melting point.

-

Perform the measurement in triplicate for reproducibility.

-

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

-

Apparatus: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: While specific data is not published, the spectrum can be predicted based on its structure:

-

A singlet around 1.45 ppm integrating to 9H (Boc group).

-

A singlet for the C3-methyl group.

-

A singlet or AB quartet for the C3-CH₂OH protons.

-

A series of multiplets for the piperidine ring protons (C2, C4, C5, C6).

-

A broad singlet for the -OH proton, which can be exchanged with D₂O.

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled carbon spectrum.

-

Expected Signals:

-

A signal around 155 ppm (Boc carbonyl carbon).

-

A signal around 80 ppm (Boc quaternary carbon).

-

Signals for the piperidine ring carbons.

-

A signal for the C3 quaternary carbon.

-

A signal for the C3-methyl carbon.

-

A signal for the C3-CH₂OH carbon.

-

A signal at 28.4 ppm (Boc methyl carbons).

-

-

Caption: Workflow for comprehensive physicochemical characterization.

Conclusion

This compound is a strategically important building block for drug discovery professionals. Its defining structural feature—the quaternary center at the 3-position—offers a unique conformational constraint and a vector for synthetic elaboration that is highly valuable in the design of sophisticated molecules like PROTACs. While comprehensive experimental data is still emerging, the information provided in this guide on its identity, predicted properties, and key applications, coupled with robust protocols for its characterization, offers researchers a solid foundation for its effective use in the laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl (R)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate CAS#: 1956435-32-7 [m.chemicalbook.com]

- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 6. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to the Structural Analysis of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a key heterocyclic building block in modern medicinal chemistry. Its rigid piperidine scaffold, coupled with the presence of a protected amine and a functionalizable hydroxymethyl group at a quaternary center, makes it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under specific conditions, a crucial feature in multi-step synthetic pathways. This guide provides a comprehensive structural analysis of this compound, offering insights into its synthesis, purification, and detailed characterization using various analytical techniques. Understanding the precise three-dimensional structure and spectroscopic properties of this molecule is paramount for its effective utilization in the development of novel pharmaceutical agents. This document serves as a detailed technical resource for researchers engaged in the synthesis and application of piperidine-based compounds in drug discovery.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, often starting from commercially available piperidine derivatives. A common strategy involves the alkylation of a suitable precursor followed by reduction and protection.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with 1-Boc-3-piperidone. The introduction of the methyl group at the C3 position can be achieved via an enolate-based alkylation. Subsequent reduction of the ketone and hydroxymethylation of the resulting ester would yield the target compound.

Step-by-Step Protocol:

-

Methylation of 1-Boc-3-piperidone: 1-Boc-3-piperidone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This is followed by the addition of an electrophilic methyl source, like methyl iodide, to introduce the methyl group at the C3 position, yielding 1-Boc-3-methyl-3-piperidone.

-

Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alcohol, 1-Boc-3-hydroxy-3-methylpiperidine, using a mild reducing agent like sodium borohydride (NaBH4) to avoid unintended side reactions.

-

Hydroxymethylation: The tertiary alcohol can then be converted to a leaving group, for instance, by tosylation, followed by nucleophilic substitution with a cyanide source. Subsequent hydrolysis of the nitrile and reduction of the carboxylic acid would yield the desired this compound. An alternative, more direct approach would be a one-carbon homologation strategy.

Purification Protocol

Purification of the final product is critical to ensure its suitability for subsequent reactions. Flash column chromatography is the preferred method for isolating this compound from reaction byproducts and unreacted starting materials.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the solvent system should be optimized based on thin-layer chromatography (TLC) analysis.

-

Detection: TLC plates can be visualized using a potassium permanganate stain, which is effective for detecting hydroxyl groups.

The purified fractions are then combined and the solvent is removed under reduced pressure to yield the final product, which is often a colorless oil or a white solid.

Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following diagram illustrates a logical workflow for this process.

Caption: A typical workflow for the synthesis, purification, and structural elucidation of this compound.

Spectroscopic and Analytical Data

The following sections detail the expected analytical data for this compound based on the analysis of closely related structures and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show characteristic signals for the Boc protecting group, the piperidine ring protons, the methyl group, and the hydroxymethyl group. Due to the chiral center at C3, the diastereotopic protons of the piperidine ring are expected to exhibit complex splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.45 | singlet | 9H |

| Piperidine Ring CH₂ | 1.20 - 1.80, 2.80 - 4.00 | multiplet | 8H |

| C3-CH₃ | ~0.90 | singlet | 3H |

| C3-CH₂OH | ~3.50 | doublet | 2H |

| -OH | Variable | broad singlet | 1H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc C =O | ~155 |

| Boc -C (CH₃)₃ | ~80 |

| Boc -C(C H₃)₃ | ~28 |

| Piperidine C3 | ~35 |

| Piperidine Ring CH₂ | 20 - 50 |

| C3-C H₃ | ~20 |

| C3-C H₂OH | ~65 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Ion | Predicted m/z |

| [C₁₂H₂₃NO₃ + H]⁺ | 230.1751 |

| [C₁₂H₂₃NO₃ + Na]⁺ | 252.1570 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3600-3200 (broad) |

| C-H (alkane) | Stretching | 2970-2850 |

| C=O (carbamate) | Stretching | 1690-1670 |

| C-O (alcohol) | Stretching | 1050-1000 |

| C-N (amine) | Stretching | 1250-1180 |

Applications in Drug Discovery

This compound and its analogs are valuable intermediates in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs. The presence of a functionalizable hydroxymethyl group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this building block can be utilized in the synthesis of inhibitors for various enzymes and antagonists for G-protein coupled receptors. The Boc protecting group provides the necessary orthogonality for complex, multi-step syntheses.

Conclusion

The structural analysis of this compound presented in this guide provides a comprehensive overview for researchers in the field of organic and medicinal chemistry. The detailed protocols for synthesis and purification, coupled with the predicted spectroscopic data, offer a solid foundation for the preparation and characterization of this important synthetic intermediate. The insights into its application in drug discovery underscore its potential in the development of novel therapeutics. A thorough understanding of the structural and chemical properties of such building blocks is fundamental to advancing the field of pharmaceutical sciences.

A Technical Guide to the Synthesis and Application of Substituted 1-Boc-3-(hydroxymethyl)piperidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational pre-organization and ability to engage in key binding interactions make it a privileged structure in drug design. This guide focuses on a specific class of substituted piperidines: 1-Boc-3-(hydroxymethyl)piperidines. While the initially requested compound, 1-Boc-3-(hydroxymethyl)-3-methylpiperidine (CAS: 406212-48-4) , is a recognized and commercially available building block, the publicly available technical literature on its synthesis and specific applications is limited.[2]

In contrast, its unmethylated analogues, (R)- and (S)-1-Boc-3-(hydroxymethyl)piperidine , are extensively characterized and widely employed in the synthesis of complex molecular architectures for drug discovery.[3][4][5] This guide will, therefore, provide a comprehensive overview of the synthesis, properties, and applications of these chiral building blocks, while acknowledging the methylated analogue, to offer the most valuable and practical resource for researchers in the field.

The strategic importance of these compounds lies in the orthogonal reactivity of the protected amine and the primary alcohol, coupled with the stereochemical information embedded in the chiral center. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it is readily cleaved under acidic conditions, allowing for late-stage functionalization.[6][7] The hydroxymethyl group serves as a versatile handle for chain extension, oxidation to aldehydes or carboxylic acids, or conversion to other functional groups.

This combination of features makes these piperidine derivatives highly valuable synthons for introducing stereochemically defined piperidine moieties into drug candidates, impacting their potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Identification

A clear identification of these key building blocks is crucial for their appropriate selection and use in synthesis. The table below summarizes their fundamental properties.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Structure to be generated via SMILES | 406212-48-4 | C₁₂H₂₃NO₃ | 229.32[2] |

| (S)-1-Boc-3-(hydroxymethyl)piperidine | Structure to be generated via SMILES | 140695-84-7[3] | C₁₁H₂₁NO₃ | 215.29[3] |

| (R)-1-Boc-3-(hydroxymethyl)piperidine | Structure to be generated via SMILES | 140695-85-8[4][5] | C₁₁H₂₁NO₃ | 215.29[5] |

| (±)-1-Boc-3-(hydroxymethyl)piperidine | Structure to be generated via SMILES | 116574-71-1[8][9] | C₁₁H₂₁NO₃ | 215.29[8][9] |

Synthesis of Chiral 1-Boc-3-(hydroxymethyl)piperidines

The enantioselective synthesis of (R)- and (S)-1-Boc-3-(hydroxymethyl)piperidine is of paramount importance for their application in the development of stereochemically pure active pharmaceutical ingredients (APIs). Several strategies have been developed, broadly categorized into chemical and biocatalytic methods.

Chemical Synthesis Approaches

Traditional chemical methods often involve the resolution of a racemic mixture of 3-hydroxypiperidine, followed by Boc-protection. However, this approach is inherently limited to a 50% theoretical yield for the desired enantiomer. More advanced asymmetric syntheses starting from achiral precursors or utilizing chiral auxiliaries have also been reported.[1][10]

A common precursor for these syntheses is 1-Boc-3-piperidone, which can be prepared from 3-hydroxypyridine. The synthesis involves reduction of the pyridine ring, followed by Boc protection of the piperidine nitrogen, and subsequent oxidation of the hydroxyl group to the ketone.[11]

Caption: General chemical synthesis pathway to chiral 1-Boc-3-(hydroxymethyl)piperidines.

Biocatalytic Synthesis: A Greener Approach

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and environmentally friendly method for the asymmetric reduction of 1-Boc-3-piperidone to afford the enantiomerically pure (S)- or (R)-alcohols.[12][13][14] These enzymatic reductions often proceed with high enantioselectivity (ee >99%) and under mild reaction conditions.[13][14]

The process typically involves a whole-cell biocatalyst (e.g., recombinant E. coli) expressing a specific KRED and a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the expensive NAD(P)H cofactor.[12]

Caption: Biocatalytic synthesis illustrating the coupled enzyme system.

Key Reactions and Synthetic Utility

The versatility of 1-Boc-3-(hydroxymethyl)piperidines stems from the distinct reactivity of the two functional groups.

Reactions of the Hydroxymethyl Group

The primary alcohol can be readily transformed into a variety of other functional groups.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid provides an entry point for further carbon-carbon bond formation (e.g., Wittig reaction, aldol condensation) or amide bond formation, respectively.

-

Esterification and Etherification: These reactions allow for the introduction of diverse substituents and linkers.

-

Conversion to Halides or Sulfonates: Activation of the alcohol as a leaving group (e.g., tosylate, mesylate, or halide) facilitates nucleophilic substitution reactions.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in a suitable solvent like dioxane.[6][7] This unmasks the secondary amine, which can then participate in a wide range of transformations, including:

-

N-alkylation

-

N-arylation

-

Reductive amination

-

Amide bond formation

This orthogonal protection strategy is a cornerstone of its utility in multi-step syntheses, allowing for the selective modification of different parts of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The chiral 1-Boc-3-(hydroxymethyl)piperidine building blocks are instrumental in the synthesis of numerous biologically active molecules across various therapeutic areas.

As Chiral Building Blocks in Complex Molecule Synthesis

These synthons are frequently used to introduce a stereodefined piperidine ring into drug candidates. This is critical as the stereochemistry of the piperidine substituent can profoundly influence the molecule's interaction with its biological target, affecting potency and selectivity. They have been employed in the synthesis of inhibitors for various enzymes and antagonists for several receptors.[15]

(S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , which is used in the treatment of certain cancers.[1]

Emerging Applications: Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[16][] They are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[16][] Piperidine and piperazine moieties are often incorporated into the linker to modulate the physicochemical properties, such as solubility and cell permeability, and to provide a rigid scaffold that can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[18][19] While direct incorporation of this compound into PROTAC linkers is not yet widely reported, the versatile chemistry of the unmethylated analogues makes them attractive starting materials for the synthesis of novel linkers. The hydroxymethyl group can be elaborated into various functionalities suitable for attachment to either the target protein ligand or the E3 ligase ligand.

Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocols

The following protocols are provided as examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 1: Asymmetric Synthesis of (S)-1-Boc-3-hydroxypiperidine via Enzymatic Reduction[14]

This protocol is based on a whole-cell biocatalytic reduction of 1-Boc-3-piperidone.

Materials:

-

1-Boc-3-piperidone

-

Recombinant E. coli cells expressing a suitable ketoreductase and glucose dehydrogenase

-

D-glucose

-

NADP⁺

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Prepare a reaction mixture containing 100 g/L of 1-Boc-3-piperidone, 130 g/L of D-glucose, 0.2 g/L of NADP⁺ in the phosphate buffer.

-

Add 30 g/L of wet recombinant E. coli cells to the reaction mixture.

-

Incubate the mixture in a shaking incubator at 30°C and 200 rpm for approximately 6 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, centrifuge the mixture to pellet the cells.

-

Extract the supernatant with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield (S)-1-Boc-3-hydroxypiperidine.

Validation:

-

Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Oxidation of the Hydroxymethyl Group to the Corresponding Aldehyde

This protocol describes a Swern oxidation, which is suitable for converting the primary alcohol to an aldehyde with minimal over-oxidation.

Materials:

-

(S)-1-Boc-3-(hydroxymethyl)piperidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (e.g., nitrogen or argon)

-

Dry glassware

Procedure:

-

Under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78°C.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C.

-

After stirring for 15 minutes, add a solution of (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

Validation:

-

Monitor the reaction by TLC. The product should be more non-polar than the starting alcohol.

-

Characterize the product by ¹H NMR, looking for the appearance of the aldehyde proton signal (around 9-10 ppm).

Protocol 3: Boc-Deprotection under Acidic Conditions[6][8]

This is a standard protocol for the removal of the Boc protecting group.

Materials:

-

1-Boc-3-(hydroxymethyl)piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the Boc-protected piperidine in DCM (e.g., 0.1-0.5 M).

-

Add an equal volume of TFA to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.

Validation:

-

The product should show a shift in polarity on TLC.

-

Confirm the removal of the Boc group by ¹H NMR (disappearance of the t-butyl signal at ~1.4 ppm) and mass spectrometry (a decrease in mass of 100 g/mol ).

Conclusion and Future Outlook

The chiral 1-Boc-3-(hydroxymethyl)piperidine building blocks are invaluable tools in the arsenal of the medicinal chemist. Their well-defined stereochemistry and orthogonal protecting group strategy enable the efficient and controlled synthesis of complex, biologically active molecules. While the methylated analogue, this compound, is available, the broader utility and extensive documentation of the unmethylated enantiomers currently make them the synthons of choice for many applications.

The continued importance of the piperidine scaffold in drug discovery, coupled with the rise of new therapeutic modalities like PROTACs, ensures that the demand for such versatile chiral building blocks will remain high. Future research will likely focus on developing even more efficient and sustainable synthetic routes to these compounds and exploring the impact of further substitution on the piperidine ring, including the systematic investigation of analogues like the 3-methyl derivative, to fine-tune the properties of next-generation therapeutics.

References

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-1-N-Boc-3-hydroxymethyl-piperidine | CAS 140695-85-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. wwmponline.com [wwmponline.com]

- 9. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 11. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 12. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 13. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 14. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Boc-Piperidine-piperazine-Cbz | PROTAC Linkers | 177276-40-3 | Invivochem [invivochem.com]

An Investigator's Guide to the Potential Mechanism of Action of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Abstract

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a substituted piperidine derivative recognized primarily as a versatile synthetic intermediate in medicinal chemistry. While its direct biological activity remains uncharacterized, the piperidine scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs with diverse mechanisms of action.[1][2][3][4] This technical guide provides a framework for investigating the potential mechanism of action of this compound. Drawing from the known biological targets of molecules synthesized using this intermediate—such as inhibitors of Pim-1 kinase, and antagonists of CXCR4 and Vasopressin V1b receptors—we propose several plausible, hypothetical mechanisms.[5] This document serves as an in-depth guide for researchers, outlining a logical, multi-pronged experimental strategy to systematically explore, identify, and validate the compound's biological targets and downstream signaling pathways.

Introduction: The Piperidine Scaffold and a Molecule of Potential

The piperidine ring is a cornerstone of modern pharmacology, present in over twenty classes of pharmaceuticals, from antipsychotics to analgesics.[1][2] Its six-membered heterocyclic structure provides a reliable and synthetically tractable scaffold for creating complex, three-dimensional molecules that can interact with a wide array of biological targets.[1][3][4]

This compound itself is a chiral building block used in the synthesis of a variety of bioactive agents.[6] Notably, it serves as a key reactant in the creation of:

-

Pim-1 Kinase Inhibitors: Implicated in oncology.[5]

-

CXCR4 Antagonists: Investigated as anti-HIV agents and for cancer therapy.[5][7][8][9]

-

Vasopressin V1b Receptor Antagonists: Explored for treating stress-related disorders.[5][10][11]

The successful incorporation of this piperidine derivative into potent and selective modulators of such diverse target classes—kinases, G-protein coupled receptors (GPCRs)—strongly suggests that the core structure possesses favorable properties for biological recognition. This guide, therefore, approaches this compound not just as an inert scaffold, but as a molecule with latent biological potential. The following sections lay out a comprehensive research program to systematically uncover and validate its mechanism of action.

Hypothetical Mechanisms and Initial Screening Strategies

Given the target landscape of its derivatives, we can formulate several primary hypotheses for the mechanism of action of the parent compound. These hypotheses are not mutually exclusive.

Hypothesis 1: Modulation of G-Protein Coupled Receptors (GPCRs)

-

Rationale: The piperidine moiety is prevalent in drugs targeting GPCRs, including opioid, dopamine, and serotonin receptors.[12][13][14][15][16] Its use in synthesizing antagonists for CXCR4 and Vasopressin V1b—both GPCRs—provides a direct line of reasoning.[5][8][10] The nitrogen atom in the piperidine ring can act as a key pharmacophoric feature, interacting with acidic residues in receptor binding pockets.[17]

-

Screening Strategy: A primary screen against a broad panel of GPCRs (e.g., using Eurofins' SafetyScreen or a similar service) would be a cost-effective first step. This would involve radioligand binding assays to assess affinity for hundreds of different receptors.

Hypothesis 2: Inhibition of Protein Kinases

-

Rationale: The role of this compound as a precursor for Pim-1 kinase inhibitors is a strong indicator of potential kinase-modulating activity.[5][18][19] Kinase ATP-binding pockets often accommodate heterocyclic scaffolds like piperidine.

-

Screening Strategy: An initial screen using a kinase panel assay (e.g., Invitrogen's KinaseProfiler) would assess the compound's ability to inhibit the activity of a wide range of human kinases at a fixed concentration (e.g., 10 µM). Hits from this screen would then be subjected to dose-response analysis to determine IC50 values.

Hypothesis 3: Interaction with Ion Channels or Transporters

-

Rationale: Many central nervous system (CNS) active drugs containing the piperidine scaffold modulate ion channel function. The structural similarity to compounds like methylphenidate or certain analgesics suggests this as a possibility.[2]

-

Screening Strategy: An ion channel panel screen, often offered alongside GPCR panels, would utilize electrophysiological or fluorescence-based methods to detect modulation of channel activity.

The workflow below illustrates the initial, broad screening phase designed to test these primary hypotheses.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-peptide vasopressin V1b receptor antagonists as potential drugs for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Boc-3-(hydroxymethyl)-3-methylpiperidine: A Keystone Building Block for Next-Generation Therapeutics

Foreword: The Rise of Complex Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide precise three-dimensional orientations is insatiable. Simple, planar structures are often insufficient to tackle the complex topographies of today's drug targets. It is within this context that substituted heterocyclic systems, such as the piperidine ring, have become indispensable. This guide focuses on a particularly valuable, yet underexplored, building block: tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate , also known as 1-Boc-3-(hydroxymethyl)-3-methylpiperidine . The presence of a quaternary center at the 3-position introduces a fixed, rigid geometry, while the primary alcohol provides a versatile handle for synthetic elaboration. As we will explore, these features make it an exceptionally powerful tool in the rational design of sophisticated therapeutics, most notably in the burgeoning field of targeted protein degradation.

Core Molecular Profile and Physicochemical Properties

Before delving into synthesis and application, it is essential to establish the fundamental properties of the title compound. Its structure is defined by a piperidine ring protected at the nitrogen with a tert-butoxycarbonyl (Boc) group, and substituted at the C3 position with both a methyl and a hydroxymethyl group. This unique substitution pattern is key to its utility.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | [1] |

| CAS Number | 406212-48-4 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | (Typically) Off-white to yellow solid or liquid | N/A |

| Primary Application | Protein Degrader Building Block | [1] |

Table 1: Key Physicochemical and Application Data for this compound.

The Boc protecting group is critical, rendering the piperidine nitrogen nucleophilic only after a straightforward deprotection step under acidic conditions, thus allowing for controlled, sequential synthesis.[3] The hydroxymethyl group is a versatile functional handle, readily amenable to oxidation, esterification, or etherification, providing a key attachment point for linkers or other pharmacophores.

Strategic Synthesis: From Precursor to Final Product

While direct, single-pot syntheses are rare, a robust and logical pathway to this compound involves the reduction of its corresponding aldehyde precursor, tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate. This two-stage approach allows for high purity and yield.

Synthetic Workflow Overview

The overall strategy is to first establish the 3-methyl-3-substituted piperidine core, introduce a functional group that can be converted to the primary alcohol, and then perform the final reduction. A common and efficient route starts from a piperidone precursor, proceeds through the introduction of the formyl group, and culminates in its reduction.

References

A Technical Guide to the Synthesis of Novel Derivatives from 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. Within this important class of heterocycles, 1-Boc-3-(hydroxymethyl)-3-methylpiperidine stands out as a particularly valuable and versatile chiral building block.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will delve into the strategic derivatization of its key functional handles—the primary hydroxyl group and the nitrogen-protecting tert-butoxycarbonyl (Boc) group. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for creating diverse libraries of novel piperidine derivatives for screening and lead optimization.

Core Synthetic Strategies: A Multi-pronged Approach

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The primary alcohol can be transformed into a wide array of functionalities, while the Boc group provides stable protection of the ring nitrogen, which can be selectively removed at a later stage to enable further diversification. This allows for a modular and highly flexible approach to library synthesis.

References

A Comprehensive Spectroscopic Guide to 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(hydroxymethyl)-3-methylpiperidine, a key chiral building block in medicinal chemistry, plays a pivotal role in the synthesis of complex bioactive molecules. Its rigid piperidine scaffold, coupled with the versatile hydroxymethyl group and the stable Boc protecting group, makes it an invaluable intermediate in the development of novel therapeutics. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity and success of multi-step synthetic campaigns. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, grounded in the principles of spectroscopic interpretation and data from closely related analogues.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound dictate its characteristic spectroscopic fingerprint. The workflow for its characterization involves a multi-technique approach to elucidate its connectivity, functional groups, and molecular weight.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the presence of the bulky Boc group, the piperidine ring may exhibit restricted rotation, leading to broadened signals for some protons and carbons at room temperature.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~3.80 - 3.60 | m | 2H | H-2, H-6 (axial) | Protons adjacent to the nitrogen atom are deshielded. The axial protons are expected to be at a lower field due to anisotropic effects of the C-N bond. |

| ~3.45 | s | 2H | -CH₂OH | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. The signal is a singlet as there are no adjacent protons. |

| ~2.80 - 2.60 | m | 2H | H-2, H-6 (equatorial) | Equatorial protons adjacent to the nitrogen are typically at a higher field than their axial counterparts. |

| ~2.00 | br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and exchange. |

| ~1.70 - 1.50 | m | 2H | H-4, H-5 (axial) | Piperidine ring protons. |

| 1.46 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. |

| ~1.40 - 1.20 | m | 2H | H-4, H-5 (equatorial) | Piperidine ring protons. |

| 0.95 | s | 3H | -CH₃ | The methyl group at the C-3 position is a singlet due to the absence of adjacent protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |

| ~155.0 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |

| ~79.5 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~68.0 | -CH₂OH | The carbon attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~45.0 | C-2, C-6 | Carbons adjacent to the nitrogen atom. |

| ~38.0 | C-3 | The quaternary carbon of the piperidine ring at the 3-position. |

| ~35.0 | C-4 | Piperidine ring carbon. |

| ~28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~25.0 | C-5 | Piperidine ring carbon. |

| ~22.0 | -CH₃ | The methyl group at the C-3 position. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 | Strong, Broad | O-H stretch | Hydroxyl group (-OH) |

| ~2970, 2870 | Medium-Strong | C-H stretch (sp³) | Alkyl groups |

| ~1690 | Strong | C=O stretch | Carbamate (Boc group) |

| ~1420 | Medium | C-N stretch | Amine |

| ~1160 | Strong | C-O stretch | Alcohol and Carbamate |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₁₂H₂₃NO₃[1]

-

Molecular Weight: 229.32 g/mol [1]

-

[M]⁺: The molecular ion peak at m/z = 229 is expected, although it may be weak or absent in EI-MS due to facile fragmentation.

-

Key Fragment Ions:

| m/z | Proposed Fragment |

| 214 | [M - CH₃]⁺ |

| 173 | [M - C₄H₈]⁺ (loss of isobutylene from Boc group) |

| 156 | [M - C₄H₉O]⁺ (loss of tert-butoxy radical) |

| 100 | [Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and often yields a prominent protonated molecule [M+H]⁺ at m/z = 230.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and validated method for its structural confirmation and purity assessment. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic building block in drug discovery and development.

References

An In-Depth Technical Guide to 1-Boc-3-(hydroxymethyl)-3-methylpiperidine: Synthesis, Characterization, and Sourcing of a Novel 3,3-Disubstituted Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,3-Disubstituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its saturated, non-planar structure allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design for enhancing potency, selectivity, and pharmacokinetic properties.[2][3] Among the various substitution patterns, 3,3-disubstituted piperidines are of particular interest. The presence of a quaternary center at the 3-position introduces a significant conformational constraint on the ring, often leading to more predictable and locked conformations. This can be advantageous for optimizing ligand-receptor interactions.

This guide focuses on a specific, yet not widely commercialized, building block: 1-Boc-3-(hydroxymethyl)-3-methylpiperidine . The geminal methyl and hydroxymethyl groups at the 3-position offer two distinct points for further chemical elaboration. The primary alcohol provides a handle for introducing a variety of functional groups through oxidation, esterification, or etherification, while the methyl group can influence the molecule's lipophilicity and metabolic stability. The Boc (tert-butoxycarbonyl) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions for subsequent N-functionalization.

The structural rigidity imparted by the 3,3-disubstitution can be understood in the context of the Thorpe-Ingold effect (or gem-dimethyl effect), where the presence of geminal substituents can favor cyclization and influence ring conformation.[4][5] This effect can lead to a pre-organization of the molecule into a conformation that is more favorable for binding to a biological target.

Caption: Chemical Structure of this compound.

Commercial Availability and Sourcing of Precursors

A thorough search of major chemical supplier catalogs reveals that This compound is not a readily available stock item. This necessitates a synthetic approach for researchers requiring this building block. However, a key precursor, the unprotected piperidine, is available from specialized suppliers.

| Precursor | CAS Number | Potential Suppliers |

| 3-(Hydroxymethyl)-3-methylpiperidine hydrochloride | 955027-74-4 | BOC Sciences[] |

| N-Boc-3-piperidone | 98977-36-7 | Thermo Scientific, Biosynth, Feihe Chemical[7][8][9][10] |

The availability of these precursors provides two potential synthetic avenues to the target molecule.

Proposed Synthesis and Purification Protocol

Given the absence of a commercially available source, a reliable synthetic protocol is essential. The following proposed synthesis is based on established organometallic and reduction methodologies, starting from the readily available N-Boc-3-piperidone.

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology:

Part 1: Synthesis of 1-Boc-3-methyl-3-piperidinone

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled flask.

-

Enolate Formation: Add a solution of N-Boc-3-piperidone in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

-

Methylation: Add methyl iodide (MeI) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Boc-3-methyl-3-piperidinone.

Part 2: Reduction to this compound

-

Dissolution: Dissolve the crude 1-Boc-3-methyl-3-piperidinone in methanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

In-Depth Analytical Characterization (Quality Control)

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Analytical Quality Control Workflow.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary technique for structural elucidation. The spectrum should be consistent with the target structure. Key expected signals are outlined in the table below. The presence of rotamers due to the Boc group may lead to broadened or multiple signals for protons near the nitrogen atom.[11][12]

-

¹³C NMR: This provides information on the carbon framework of the molecule and confirms the presence of the quaternary carbon at the 3-position.

Table of Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Boc group (C(CH₃)₃) | ~1.45 | singlet | 9H | Characteristic signal for the Boc protecting group.[11] |

| Piperidine ring CH₂ | 1.5 - 2.0 and 3.0 - 3.8 | multiplet | 8H | Complex multiplets due to ring conformation and proximity to the nitrogen and substituents. |

| C3-CH₃ | ~0.9 - 1.2 | singlet | 3H | A singlet, confirming attachment to a quaternary carbon. |

| C3-CH₂OH | ~3.5 - 3.7 | multiplet or AB quartet | 2H | Diastereotopic protons due to the adjacent chiral center. |

| CH₂OH | Variable | broad singlet | 1H | Chemical shift is dependent on concentration and solvent. |

2. Mass Spectrometry (MS):

-

GC-MS or LC-MS: These techniques are used to confirm the molecular weight of the compound. The expected molecular weight for C₁₂H₂₃NO₃ is 229.32 g/mol . Common fragments would include the loss of the Boc group or the tert-butyl group. LC-MS is generally preferred for Boc-protected amines to avoid potential thermal degradation in a GC inlet.[13]

3. High-Performance Liquid Chromatography (HPLC/UPLC):

-

Purity Determination: A reversed-phase HPLC method, using a C18 column with a water/acetonitrile or water/methanol gradient, can be developed to assess the purity of the final compound. The purity should ideally be ≥95% for use in further synthetic applications.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of novel drug candidates, particularly in areas where conformational restriction is desirable.

-

Inhibitors of Protein-Protein Interactions (PPIs): The rigidified piperidine core can serve as a scaffold to present functional groups in a defined spatial orientation, which is often a requirement for disrupting the large and often shallow surfaces of PPIs.[14]

-

CNS-Active Agents: The piperidine motif is prevalent in drugs targeting the central nervous system. The 3,3-disubstitution pattern can be used to fine-tune lipophilicity and polarity, properties that are critical for blood-brain barrier penetration.

-

Fragment-Based Drug Discovery (FBDD): As a highly functionalized and three-dimensional fragment, this molecule can be used in FBDD campaigns to explore specific binding pockets in target proteins.[2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 5. books.lucp.net [books.lucp.net]

- 7. N-BOC-3-piperidone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. N-BOC-3-piperidone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. N-Boc-3-piperidone | 98977-36-7 | FB11538 | Biosynth [biosynth.com]

- 10. API N-Boc-3-piperidone,N-Boc-3-piperidone Suppliers [feihechem.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

An In-depth Technical Guide to the Thermodynamic Stability of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in contemporary medicinal chemistry, valued for its utility in synthesizing complex, biologically active molecules.[1][2] Its incorporation into drug candidates necessitates a profound understanding of its thermodynamic stability, which directly impacts synthesis, purification, formulation, and storage. This guide provides a comprehensive analysis of the conformational landscape, potential degradation pathways, and analytical methodologies required to assess the stability of this substituted piperidine. By integrating principles of conformational analysis with practical, field-proven experimental protocols, this document serves as an essential resource for scientists engaged in the development of pharmaceuticals leveraging this versatile intermediate.

Introduction: The Structural and Pharmaceutical Significance

This compound is a heterocycle featuring a piperidine core, a common scaffold in numerous pharmaceutical agents. The structure is distinguished by three key substituents that collaboratively define its chemical behavior and stability:

-

A Piperidine Ring: A saturated six-membered heterocycle that provides a robust, three-dimensional framework.

-

An N-Boc Group (tert-butoxycarbonyl): A widely used protecting group that enhances stability and modulates reactivity during synthetic transformations.[2] Its steric bulk is a primary determinant of the molecule's preferred conformation.

-

A Quaternary C3 Center: Substituted with both a methyl and a hydroxymethyl group, this feature introduces significant steric considerations and a potential site for intramolecular interactions.

This compound serves as a critical intermediate in the synthesis of a wide array of therapeutic agents, including inhibitors for various enzymes and antagonists for receptors.[1] Understanding its inherent stability is not merely an academic exercise; it is a prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Conformational Landscape: The Bedrock of Thermodynamic Stability

The is intrinsically linked to the conformational preferences of its piperidine ring. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. The presence of bulky substituents, particularly the N-Boc group, introduces complex steric interactions that govern the equilibrium between the two possible chair conformers.

The N-Boc group creates what is known as A(1,3) strain (allylic strain) with substituents at the C2 and C6 positions.[3] To alleviate this, the Boc group itself may exhibit restricted rotation, influencing the axial or equatorial preference of other ring substituents. For a 3,3-disubstituted piperidine, the analysis is focused on the interplay between the bulky N-Boc group and the substituents at C3.

The two primary chair conformations are in equilibrium. The relative energy of these two states determines the dominant conformation and the overall ground-state energy of the molecule.

-

Conformer A (Equatorial Hydroxymethyl): In this conformation, the larger hydroxymethyl group occupies the less sterically hindered equatorial position. The smaller methyl group is in the axial position, where it experiences 1,3-diaxial interactions with the axial hydrogens at C5.

-

Conformer B (Axial Hydroxymethyl): Here, the hydroxymethyl group is in the more sterically demanding axial position, leading to potentially significant 1,3-diaxial interactions. The methyl group occupies the equatorial position.

The equilibrium will favor the conformer that minimizes these unfavorable steric clashes. Computational modeling and NMR spectroscopy are powerful tools for quantifying the energy difference between these states.[4] Furthermore, the hydroxyl proton of the hydroxymethyl group can potentially form an intramolecular hydrogen bond with one of the carbonyl oxygens of the Boc group, which could stabilize a specific conformation.

Key Degradation Pathways and Mechanisms

While generally stable under recommended storage conditions, this compound is susceptible to degradation under specific environmental stresses.[1][5] Identifying these pathways is crucial for defining handling protocols and predicting shelf-life.

N-Boc Deprotection

The most significant degradation pathway involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions and can also be removed thermally.[6][7]

-

Acid-Catalyzed Hydrolysis: This is a common and often intended reaction in synthesis, but an undesirable degradation pathway during storage. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which forms isobutylene. The resulting carbamic acid readily decarboxylates to yield the free piperidine amine. Exposure to even trace amounts of acid can initiate this process.

-

Thermal Degradation: At elevated temperatures, the Boc group can be cleaved via a thermolytic elimination mechanism, also producing isobutylene, carbon dioxide, and the free amine.[6][7] This pathway is a critical consideration for processes involving heat, such as drying or melt-crystallization.

Oxidation

The molecule contains functional groups susceptible to oxidation, primarily the primary alcohol and the tertiary amine (though protected).

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid in the presence of oxidizing agents. This would represent a significant impurity.

-

Oxidative Cleavage: Stronger oxidative conditions could potentially lead to cleavage of C-C or C-N bonds within the piperidine ring.[8][9]

Experimental Framework for Stability Assessment

A robust assessment of thermodynamic stability requires a systematic experimental approach, combining forced degradation studies with highly sensitive analytical techniques. This process helps identify potential degradants, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. The goal is to generate potential degradation products and identify the conditions under which the compound is unstable.

Objective: To identify degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare an accurately weighed solution of this compound in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water).[11]

-